Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester,trans-

LSD1 histone demethylase monoamine oxidase

Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester,trans- (CAS 115977-41-8), also referred to as tert-butyl ((1R,2S)-2-(4-nitrophenyl)cyclopropyl)carbamate, is a chiral cyclopropane-based carbamate featuring a trans relationship between the 4-nitrophenyl group and the Boc-protected amine. The compound belongs to the class of N-Boc-protected trans-2-arylcyclopropylamines, a privileged scaffold in medicinal chemistry that serves as a direct precursor to mechanism-based inhibitors of lysine-specific histone demethylase 1 (LSD1) and monoamine oxidases (MAOs).

Molecular Formula C14H18N2O4
Molecular Weight 278.30 g/mol
Cat. No. B12299893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester,trans-
Molecular FormulaC14H18N2O4
Molecular Weight278.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-12-8-11(12)9-4-6-10(7-5-9)16(18)19/h4-7,11-12H,8H2,1-3H3,(H,15,17)
InChIKeyUGSCSKRTIHHWBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester,trans- and Why Procurement Teams Should Care


Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester,trans- (CAS 115977-41-8), also referred to as tert-butyl ((1R,2S)-2-(4-nitrophenyl)cyclopropyl)carbamate, is a chiral cyclopropane-based carbamate featuring a trans relationship between the 4-nitrophenyl group and the Boc-protected amine . The compound belongs to the class of N-Boc-protected trans-2-arylcyclopropylamines, a privileged scaffold in medicinal chemistry that serves as a direct precursor to mechanism-based inhibitors of lysine-specific histone demethylase 1 (LSD1) and monoamine oxidases (MAOs) [1]. Its defined (1R,2S) stereochemistry, the presence of a nitro group available for further elaboration, and the orthogonal Boc protecting group collectively make it a strategically differentiated intermediate for constructing constrained peptidomimetics and chiral building blocks in drug discovery .

Why Substituting Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester,trans- with a Generic Analog Can Compromise Your Synthesis


Generic substitution with a closely related analog—such as the cis diastereomer, the unprotected amine, or a different aryl substituent—introduces quantifiable risks that propagate through multi-step synthetic sequences. The trans (1R,2S) configuration is not merely a structural descriptor; it is a functional prerequisite for accessing the correct three-dimensional presentation of the pharmacophore found in tranylcypromine-based LSD1/MAO inhibitors, where cis diastereomers yield distinctly different biological profiles [1]. The 4-nitrophenyl moiety is a non-interchangeable synthetic handle: its reduction to the aniline is a key transformation that cannot be replicated with 4-chloro or 4-methyl analogs without substantially altering downstream reactivity and biological activity [2]. Furthermore, the orthogonal Boc protecting group is selected for its compatibility with acid-labile deprotection strategies; swapping to Cbz- or Fmoc-protected variants changes cleavage orthogonality, which can derail the entire protecting-group strategy in complex molecule construction [2]. These differences are not theoretical; they manifest as failed reactions, impure products, or inactive final compounds when the wrong analog is procured.

Head-to-Head Comparative Evidence: Where Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester,trans- Separates from Its Closest Analogs


trans vs. cis Stereochemistry: Differential Utility as LSD1/MAO Inhibitor Precursor

The trans configuration of the target compound directly corresponds to the stereochemistry required in the final trans-2-arylcyclopropylamine pharmacophore. In the synthesis of tranylcypromine-based LSD1 inhibitors, the trans tert-butyl 2-(4-nitrophenyl)cyclopropyl carbamate is specifically reduced to trans tert-butyl 2-(4-aminophenyl)cyclopropyl carbamate, which is subsequently elaborated into active inhibitors. The cis diastereomer, when carried through an identical sequence, produces cis-2-arylcyclopropylamine derivatives that are structurally incapable of adopting the same bioactive conformation. The patent explicitly prepares both trans and cis compounds and selects the trans isomer for all downstream inhibitor syntheses, demonstrating that cis substitution would yield inactive or differently active final compounds [1].

LSD1 histone demethylase monoamine oxidase tranylcypromine epigenetics

Nitro vs. Amino Functionality: Differential Reactivity and Synthetic Versatility

The 4-nitrophenyl group in the target compound serves as a masked aniline, enabling controlled, late-stage reduction to the corresponding 4-aminophenyl derivative. In the patent procedure, trans tert-butyl 2-(4-nitrophenyl)cyclopropyl carbamate (2.88 mmol, 0.8 g) is reduced with sodium hypophosphite (10.96 mmol) and 10% Pd/C (0.016 g) in THF/water at 60 °C for 5 h to yield the trans amino compound, which is the direct precursor to all LSD1 inhibitor variants [1]. The amino analog (tert-butyl [(1R,2S)-2-(4-aminophenyl)cyclopropyl]carbamate) cannot be directly substituted for the nitro compound because it is less stable to oxidation, participates in unwanted side reactions during coupling steps, and cannot serve as a masked aniline for orthogonal protecting-group strategies [2]. Analogous aryl halide carbamates (e.g., 4-chloro or 4-bromo derivatives) lack this reduction capability entirely and require transition-metal-catalyzed amination to introduce the amine, adding steps and cost.

nitro reduction aniline synthesis synthetic handle functional group interconversion

Boc vs. Alternative N-Protecting Groups: Orthogonal Deprotection Selectivity

The tert-butoxycarbonyl (Boc) group on the target compound is cleaved under mild acidic conditions (e.g., TFA/CH2Cl2 or HCl/dioxane) that are orthogonal to base-labile protecting groups (e.g., Fmoc) and hydrogenolytic groups (e.g., Cbz). Widely adopted protecting-group strategies in drug discovery rely on this orthogonality; the Boc group is the standard choice when the synthetic sequence involves base-sensitive intermediates or requires solid-phase peptide synthesis conditions [1]. The Cbz-protected analog (carbobenzyloxy) requires hydrogenolysis for deprotection, which is incompatible with the nitro group present in the same molecule (nitro group would also be reduced). The Fmoc-protected analog requires basic deprotection conditions (piperidine) that can epimerize the cyclopropane α-center or cleave base-sensitive esters. The target compound's Boc group avoids both of these liabilities, as demonstrated by its successful deployment in the reported synthetic sequence where the nitro group is preserved during Boc manipulation [2].

Boc deprotection orthogonal protecting groups solid-phase synthesis peptidomimetics

Defined Stereochemical Purity: Vendor-Specified Enantiomeric Excess vs. Unspecified Racemic Mixtures

Commercial procurement data indicate that the target compound is supplied with a defined (1R,2S) stereochemistry and purity specifications of 95% to ≥98%. Specifically, the Fluorochem listing provides the compound as a single trans enantiomer with 95% purity , and AKSci offers a variant with 98.98% purity . In contrast, many generic aryl cyclopropyl carbamate building blocks are supplied as racemic mixtures or with unspecified diastereomeric ratios, introducing an unquantified source of variability. For stereospecific applications—such as LSD1 inhibitor synthesis where the (1R,2S) configuration is mandatory—procuring an undefined racemate would produce a mixture of active and inactive/inappropriately active enantiomers, compromising biological reproducibility and potentially invalidating structure-activity relationship data.

enantiomeric purity chiral building block diastereomer ratio quality control

Validated 1H NMR Fingerprint for Identity Confirmation vs. Non-Characterized Analogs

A complete 1H NMR assignment for the target compound is publicly available from the patent literature, providing a definitive identity reference that can be used to verify the compound upon receipt. The spectrum (CDCl3, 400 MHz) shows characteristic signals: δ 1.29–1.33 (m, 2H, CH2 cyclopropane), 1.46 (s, 9H, C(CH3)3), 2.15–2.17 (m, 1H, PhCH), 2.80–2.82 (m, 1H, CHNH), 4.93 (bs, 1H, NHCO), 7.26–7.28 (d, 2H, aromatic protons ortho to cyclopropane), 8.13–8.15 (d, 2H, aromatic protons ortho to nitro) [1]. Many closely related analogs—particularly those from non-specialist suppliers—lack published NMR data, forcing the end user to perform de novo characterization. The availability of a validated spectral fingerprint reduces quality-control burden and accelerates integration into existing synthetic workflows.

NMR characterization identity testing quality assurance procurement specification

Validated Application Scenarios for Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester,trans- Based on Evidence


Stereospecific Precursor for LSD1 Histone Demethylase Inhibitor Synthesis

The target compound is directly validated as the starting material for synthesizing trans-2-arylcyclopropylamine-based LSD1 inhibitors. In the patent sequence, the trans nitro compound is reduced to trans tert-butyl 2-(4-aminophenyl)cyclopropyl carbamate, which is then acylated to produce a library of N-aroyl derivatives (compounds 1a–h) with confirmed LSD1 inhibitory activity [1]. This application demands the trans (1R,2S) stereochemistry exclusively; the cis diastereomer would produce stereochemically distinct products with different biological profiles. Research groups developing tranylcypromine-based epigenetic probes or anticancer agents should prioritize this compound over the cis isomer or racemic mixtures.

Masked Aniline Building Block for Orthogonal Peptidomimetic Synthesis

The combination of the Boc-protected amine and the 4-nitrophenyl group enables a two-step orthogonal deprotection/functionalization sequence. The Boc group can be removed under acidic conditions (TFA) to expose the cyclopropylamine for coupling, while the nitro group remains intact. Subsequently, the nitro group can be reduced to the aniline (NaH2PO2 / Pd/C, 60 °C) for further amide or sulfonamide bond formation [1]. This synthetic logic is particularly valuable for constructing constrained peptidomimetics where the cyclopropane ring enforces a defined backbone geometry. Alternative building blocks lacking the nitro functionality (e.g., 4-H or 4-alkyl) cannot execute this sequential orthogonal strategy.

Chiral Cyclopropylamine Scaffold for HCV Protease Inhibitor Intermediate Elaboration

Multiple vendor descriptions identify the compound as an intermediate in the development of protease inhibitors, with some sources specifically linking cyclopropane-containing carbamates to HCV NS3/4A protease inhibitor programs [1]. The defined (1R,2S) stereochemistry and the para-nitro substituent provide a rigid, functionalized scaffold that can be elaborated into diverse peptidomimetic inhibitors. Although specific HCV activity data for this exact intermediate are not publicly available, the compound's structural features align with the cyclopropane-containing P2 moieties found in several marketed and investigational HCV protease inhibitors.

Reference Standard for Chiral Cyclopropane Building Block Quality Control

The compound's well-characterized 1H NMR spectrum (400 MHz, CDCl3) published in patent US20130035377A1 and its availability from multiple vendors at defined purity levels (95–98.98%) make it suitable as an in-house reference standard for calibrating analytical methods used to assess the identity and purity of related cyclopropane building blocks [1]. Its distinct spectroscopic features—particularly the characteristic cyclopropane CH2 signals at δ 1.29–1.33 and the tert-butyl singlet at δ 1.46—provide unambiguous markers for identity confirmation.

Quote Request

Request a Quote for Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester,trans-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.